Cas no 26649-59-2 (5-Chlorobenzo[d]thiazole-2-carbonitrile)
5-Chlorobenzo[d]thiazole-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-Chlorobenzo[d]thiazole-2-carbonitrile
- 2-Benzothiazolecarbonitrile, 6-chloro-
- 2-Cyano-6-chlorobenzothiazole
- 5-chloro-1,3-benzothiazole-2-carbonitrile
- 6-chloro-2-Benzothiazolecarbonitrile
- CHEMBL4853707
- CS-0187210
- MFCD11217332
- AKOS006309858
- 6-chloro-1, 3-benzothiazole-2-carbonitrile
- 6-chloro-1,3-benzothiazole-2-carbonitrile
- 2-Benzothiazolecarbonitrile,6-chloro-(8CI,9CI)
- BS-49602
- A818544
- 26649-59-2
- 6-chlorobenzo[d]thiazole-2-carbonitrile
- SCHEMBL12312853
-
- MDL: MFCD11217332
- Inchi: 1S/C8H3ClN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H
- InChI Key: RUMVSECOWZNUAR-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)SC(C#N)=N2
Computed Properties
- Exact Mass: 193.97069
- Monoisotopic Mass: 193.9705470g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- PSA: 36.68
5-Chlorobenzo[d]thiazole-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD212359-100mg |
6-Chlorobenzo[d]thiazole-2-carbonitrile |
26649-59-2 | 95% | 100mg |
¥886.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD212359-250mg |
6-Chlorobenzo[d]thiazole-2-carbonitrile |
26649-59-2 | 95% | 250mg |
¥1328.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD212359-1g |
6-Chlorobenzo[d]thiazole-2-carbonitrile |
26649-59-2 | 95% | 1g |
¥3318.0 | 2022-03-01 | |
| Alichem | A059003543-250mg |
5-Chlorobenzo[d]thiazole-2-carbonitrile |
26649-59-2 | 95% | 250mg |
$203.94 | 2023-09-02 | |
| Alichem | A059003543-1g |
5-Chlorobenzo[d]thiazole-2-carbonitrile |
26649-59-2 | 95% | 1g |
$490.05 | 2023-09-02 | |
| Alichem | A059003543-5g |
5-Chlorobenzo[d]thiazole-2-carbonitrile |
26649-59-2 | 95% | 5g |
$1835.92 | 2023-09-02 | |
| Chemenu | CM154455-1g |
6-chlorobenzo[d]thiazole-2-carbonitrile |
26649-59-2 | 95% | 1g |
$430 | 2021-06-09 | |
| eNovation Chemicals LLC | Y1229418-1g |
6-Chlorobenzo[d]thiazole-2-carbonitrile |
26649-59-2 | 95% | 1g |
$600 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1055186-250mg |
2-Benzothiazolecarbonitrile,6-chloro-(8CI,9CI) |
26649-59-2 | 95+% | 250mg |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1055186-1g |
2-Benzothiazolecarbonitrile,6-chloro-(8CI,9CI) |
26649-59-2 | 95+% | 1g |
$335 | 2024-06-06 |
5-Chlorobenzo[d]thiazole-2-carbonitrile Suppliers
5-Chlorobenzo[d]thiazole-2-carbonitrile Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 5-Chlorobenzo[d]thiazole-2-carbonitrile
Introduction to 5-Chlorobenzo[d]thiazole-2-carbonitrile (CAS No. 26649-59-2)
5-Chlorobenzo[d]thiazole-2-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 26649-59-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of both a chlorine substituent and a nitrile group in its structure imparts unique electronic and steric properties, making it a valuable scaffold for synthetic chemists and biologists alike.
The structural framework of 5-Chlorobenzo[d]thiazole-2-carbonitrile consists of a benzene ring fused to a thiazole ring, with a chlorine atom attached at the 5-position and a nitrile group at the 2-position. This arrangement creates a molecule with potential for multiple interactions with biological targets, including enzymes and receptors. The benzothiazole core is particularly interesting due to its ability to mimic natural products and its role as a key component in various pharmacophores.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. 5-Chlorobenzo[d]thiazole-2-carbonitrile has emerged as a promising candidate in this domain, thanks to its structural features that allow for fine-tuning of biological activity. The chlorine atom at the 5-position can participate in hydrogen bonding or π-stacking interactions, while the nitrile group can act as an electron-withdrawing moiety, influencing the overall reactivity and binding affinity of the molecule.
One of the most compelling aspects of 5-Chlorobenzo[d]thiazole-2-carbonitrile is its potential in medicinal chemistry. Researchers have leveraged its scaffold to develop derivatives with enhanced pharmacological properties. For instance, studies have shown that modifications at the 3-position or 6-position of the benzothiazole ring can lead to compounds with improved bioavailability and target specificity. Additionally, the nitrile group has been explored as a site for further functionalization, enabling the creation of more complex molecules with tailored biological activities.
The synthesis of 5-Chlorobenzo[d]thiazole-2-carbonitrile typically involves multi-step organic reactions, starting from readily available precursors such as chlorobenzoyl chloride and thioamides. The introduction of the nitrile group is often achieved through cyanation reactions, which can be carried out under various conditions depending on the desired yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with high efficiency and scalability, facilitating its use in both academic research and industrial applications.
Recent studies have highlighted the therapeutic potential of 5-Chlorobenzo[d]thiazole-2-carbonitrile in several disease models. For example, derivatives of this compound have shown promise in inhibiting certain kinases associated with cancer progression. The ability to modulate these kinases could lead to novel treatments for various malignancies. Furthermore, preliminary data suggest that modifications to the benzothiazole core may enhance activity against infectious diseases caused by bacteria or viruses.
The versatility of 5-Chlorobenzo[d]thiazole-2-carbonitrile extends beyond its applications in drug discovery. It serves as an important intermediate in the synthesis of more complex molecules used in materials science and agrochemicals. The unique electronic properties of this compound make it suitable for developing organic semiconductors or ligands for catalytic processes. As research continues to uncover new applications, the importance of 5-Chlorobenzo[d]thiazole-2-carbonitrile is likely to grow further.
In conclusion, 5-Chlorobenzo[d]thiazole-2-carbonitrile (CAS No. 26649-59-2) represents a significant advancement in heterocyclic chemistry with broad implications for pharmaceutical development and beyond. Its structural features enable diverse biological interactions, making it a valuable tool for researchers seeking to develop novel therapeutics. As synthetic methods improve and new applications emerge, this compound is poised to play an increasingly important role in science and industry.
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